ent-PGF2alpha

Oxidative Stress Lipidomics Analytical Chemistry

Researchers quantifying oxidative stress require a biomarker that unambiguously distinguishes non-enzymatic lipid peroxidation from COX-mediated inflammation-PGF2α alone cannot make this distinction. ent-PGF2α (CAS 54483-31-7) is the definitive isoprostane pathway-specific solution. • Formed exclusively via free radical-catalyzed arachidonic acid peroxidation; not produced by COX enzymes, eliminating confounding enzymatic signals. • Clinically validated sensitivity: significant decrease from 1.59 ± 0.37 ng/mL to 1.44 ± 0.32 ng/mL (p < 0.05) following antioxidant intervention. • ≥98% purity ensures reliable UHPLC-MS/MS or GC/MS method development for complex biological matrices.

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
CAS No. 54483-31-7
Cat. No. B569164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-PGF2alpha
CAS54483-31-7
Synonymsent-PGF2α; (−)-Prostaglandin F2α
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m1/s1
InChIKeyPXGPLTODNUVGFL-FCINMJCXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-PGF2alpha Product Baseline


ent-PGF2alpha (ent-Prostaglandin F2α, CAS 54483-31-7) is the synthetic, opposite enantiomer of the naturally occurring prostaglandin F2α (PGF2α) . While PGF2α is primarily generated enzymatically via cyclooxygenase (COX), ent-PGF2α is formed exclusively via the non-enzymatic, free radical-catalyzed isoprostane pathway of arachidonic acid peroxidation [1]. This compound is a member of the F2-isoprostane family and serves as a highly specific and reliable biomarker for oxidative stress in vivo, distinct from COX-derived prostaglandins [2].

Why PGF2α Analogs Cannot Replace ent-PGF2alpha


Substituting ent-PGF2α with its naturally occurring enantiomer, PGF2α, or a synthetic analog like latanoprost for oxidative stress biomarker studies is scientifically invalid. While these analogs are designed to potently activate the FP receptor [1], ent-PGF2α's primary value lies in its origin, not its receptor activity. It is a specific chemical endpoint generated solely by the free radical peroxidation of arachidonic acid . In contrast, PGF2α is a product of enzymatic COX activity and does not serve as a specific marker for non-enzymatic oxidative damage. Using an inappropriate analog would introduce a confounder, as it would fail to distinguish between physiological inflammation and pathological oxidative stress, thereby undermining the study's validity.

Quantitative Differentiation from Related Compounds


LC-MS/MS Differentiation of Isoprostane Isomers

ent-PGF2α is structurally and chromatographically distinct from its enantiomer PGF2α and the related isomer 8-epi-PGF2α. While PGF2α and ent-PGF2α co-elute under standard LC conditions, optimized LC-MS/MS methods, particularly those using UHPLC-QqQ-ESI-MS/MS, can achieve baseline separation, allowing for precise quantification [1][2]. In contrast, 8-epi-PGF2α co-elutes with 8-epi-15(R) PGF2α, but not with ent-PGF2α, highlighting the unique separation challenges and requirements for each analyte [1].

Oxidative Stress Lipidomics Analytical Chemistry

Urinary Level Reduction After Antioxidant Intervention

In a randomized, double-blind, placebo-controlled trial, daily intake of a polyphenol-rich nutraceutical led to a significant reduction in urinary levels of ent-PGF2α, indicating a decrease in systemic lipid peroxidation [1]. This demonstrates ent-PGF2α's utility as a responsive biomarker for monitoring the efficacy of antioxidant therapies.

Oxidative Stress Clinical Trial Nutraceuticals

Elevation in Oxidative Stress Populations

ent-PGF2α levels are constitutively elevated in human populations characterized by increased oxidative stress, such as heavy cigarette smokers and patients with hypercholesterolemia, confirming its origin from free radical-mediated processes [1]. This is in contrast to PGF2α, which can be elevated due to both enzymatic (inflammatory) and non-enzymatic (oxidative) pathways.

Oxidative Stress Smoking Hypercholesterolemia

Purity Requirements for Analytical Consistency

As an analytical standard, the purity and defined composition of the product are paramount for generating reliable calibration curves. Commercial ent-PGF2α is supplied with a defined purity (≥98%) and at a known concentration (e.g., 1 mg/ml in methyl acetate) [1]. This standardization is critical for quantitative mass spectrometry assays (e.g., UHPLC-MS/MS, GC/MS), where accurate and reproducible results depend on a consistent standard. In contrast, endogenous PGF2α in biological samples exists as a complex mixture with other isomers, making it unsuitable as a quantitative standard.

Analytical Chemistry Biomarker Quantification Quality Control

ent-PGF2alpha Research Applications


In Vivo Lipid Peroxidation Biomarker

ent-PGF2α serves as a specific and quantifiable biomarker for assessing systemic oxidative stress. It is the appropriate standard for UHPLC-MS/MS or GC/MS assays in human studies aimed at evaluating the efficacy of antioxidant therapies, as demonstrated by its significant decrease following nutraceutical intervention (from 1.59 ± 0.37 ng/mL to 1.44 ± 0.32 ng/mL, p < 0.05) [1]. This makes it ideal for clinical trials investigating interventions for conditions linked to oxidative stress, such as cardiovascular disease, metabolic syndrome, and aging.

Isoprostane Isomer Discrimination Standard

Due to the co-elution of many PGF2α isomers under standard chromatographic conditions, a pure standard of ent-PGF2α is essential for method development and validation. It is a critical tool for optimizing LC-MS/MS methods (e.g., UHPLC-QqQ-ESI-MS/MS) to achieve baseline separation and unambiguous identification of F2-isoprostanes in complex biological samples like urine, plasma, or tissue homogenates [1][2].

Enzymatic vs. Non-Enzymatic Pathway Differentiation

ent-PGF2α is the definitive marker for studying the non-enzymatic, free radical-catalyzed isoprostane pathway [1]. It can be used in mechanistic studies to delineate the relative contributions of enzymatic (COX) and non-enzymatic (oxidative) pathways to the total PGF2α pool in various physiological and pathological states. This is not possible with PGF2α alone, which is a product of both pathways.

Cellular Oxidative Stress Response Assays

While primarily used as an internal biomarker, ent-PGF2α can be employed as a pure, exogenous standard to investigate the biological activity of F2-isoprostanes in cell-based assays. It allows researchers to study the specific effects of isoprostane-mediated signaling pathways, such as vasoconstriction and inflammation, independent of COX-derived prostaglandins [2].

Technical Documentation Hub

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